

In-Depth Technical Guide: 2-(4-Methoxybenzylamino)pyridine (CAS 52818-63-0)

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Compound of Interest

Compound Name: 2-(4-Methoxybenzylamino)pyridine

Cat. No.: B147247

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Methoxybenzylamino)pyridine, with CAS number 52818-63-0, is a heterocyclic organic compound belonging to the N-arylpyridin-2-amine class. Structurally, it features a pyridine ring substituted with a 4-methoxybenzylamino group at the 2-position. This compound is also recognized as an impurity of the first-generation antihistamine, Mepyramine (Pyrilamine), specifically designated as Mepyramine EP Impurity A.^[1] While its primary characterization has been in the context of pharmaceutical impurity profiling, the core N-arylpyridin-2-amine scaffold is of significant interest in medicinal chemistry due to its prevalence in biologically active molecules.^[2] Recent research into structurally similar compounds suggests a potential role as a microtubule-destabilizing agent, indicating its relevance for further investigation in oncology and cell biology.^{[3][4]}

This technical guide provides a comprehensive overview of the available physicochemical data, a plausible synthesis protocol, and detailed experimental methodologies for evaluating its potential biological activity, particularly as a tubulin polymerization inhibitor.

Physicochemical Properties

A summary of the key physicochemical properties of **2-(4-Methoxybenzylamino)pyridine** is presented in Table 1. This data is compiled from various chemical databases and supplier information.

| Property | Value | Source |
|---------------------|--|---|
| CAS Number | 52818-63-0 | [5] [6] |
| Molecular Formula | C ₁₃ H ₁₄ N ₂ O | [5] [6] |
| Molecular Weight | 214.27 g/mol | [6] |
| IUPAC Name | N-[(4-methoxyphenyl)methyl]pyridin-2-amine | [5] |
| Synonyms | 2-(p-Methoxybenzylamino)pyridine, Mepyramine EP Impurity A | [5] [7] |
| Appearance | Inquire with supplier | - |
| Storage Temperature | 2-8°C | |

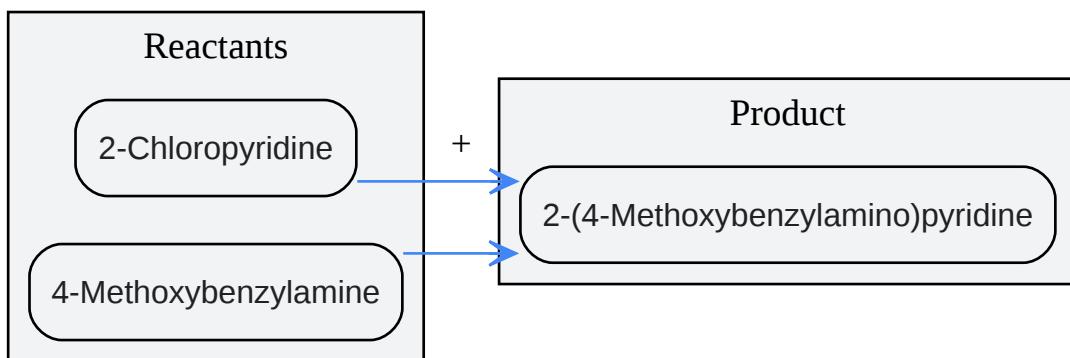
Synthesis and Characterization

While a specific, detailed synthesis protocol for **2-(4-Methoxybenzylamino)pyridine** is not readily available in peer-reviewed literature, a plausible and efficient method can be extrapolated from established procedures for analogous N-substituted 2-aminopyridines. A likely synthetic route involves the nucleophilic substitution of a halogenated pyridine with 4-methoxybenzylamine.

Proposed Experimental Protocol for Synthesis

A potential synthesis method is the reaction of 2-chloropyridine with 4-methoxybenzylamine. This approach is based on a similar synthesis of 6-Chloro-N-(4-methoxybenzyl)-4-methylpyridin-2-amine.[\[8\]](#)

Reaction Scheme:



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Caption: Proposed synthesis of **2-(4-Methoxybenzylamino)pyridine**.

Materials:

- 2-Chloropyridine
- 4-Methoxybenzylamine
- Anhydrous solvent (e.g., Toluene, DMF)
- Base (e.g., Potassium carbonate, Triethylamine)

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloropyridine (1 equivalent) in an anhydrous solvent.
- Add 4-methoxybenzylamine (1.1 to 1.5 equivalents) and a suitable base (e.g., 2-3 equivalents of K_2CO_3).
- Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Filter off the solid inorganic salts and wash with the reaction solvent.

- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure **2-(4-Methoxybenzylamino)pyridine**.

Characterization

The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity. As Mepyramine EP Impurity A, reference standards and their associated analytical data are commercially available.

Table 2: Analytical Characterization Methods

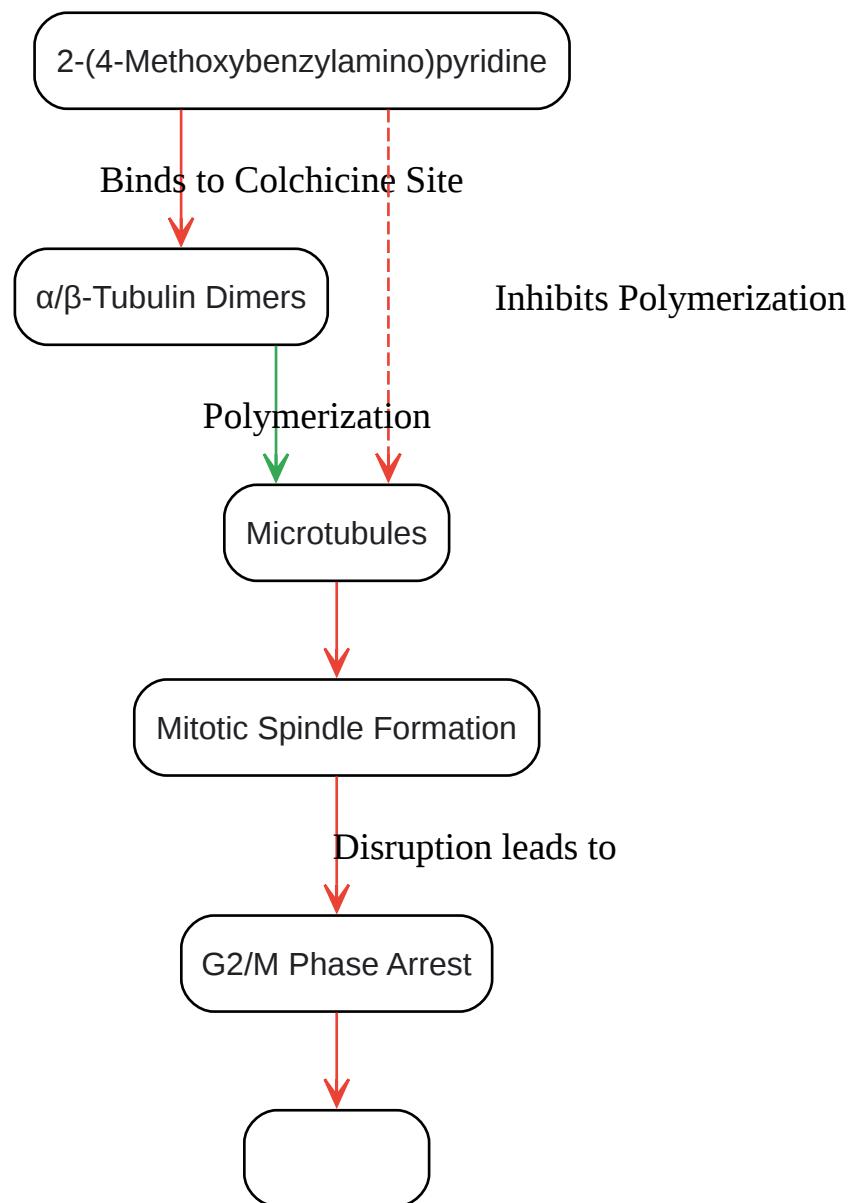
| Technique | Expected Data |
|-----------------------|---|
| ¹ H-NMR | Peaks corresponding to the protons of the pyridine and methoxybenzyl groups. |
| ¹³ C-NMR | Resonances for all carbon atoms in the molecule. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. |
| HPLC | A single major peak indicating the purity of the compound. |
| Infrared Spectroscopy | Characteristic absorption bands for N-H, C-H, C=N, and C-O functional groups. |

Biological Activity and Mechanism of Action

Direct biological activity data for **2-(4-Methoxybenzylamino)pyridine** is limited. However, a study on N-alkylated derivatives, specifically N-alkyl-N-(4-methoxyphenyl)pyridin-2-amines, has demonstrated potent tubulin polymerization inhibitory activity and significant cytotoxicity against various human tumor cell lines.^{[3][4]} These findings strongly suggest that the core structure of **2-(4-Methoxybenzylamino)pyridine** is a promising scaffold for the development of anticancer agents that target the microtubule network.

Postulated Mechanism: Inhibition of Tubulin Polymerization

The proposed mechanism of action for this class of compounds is the inhibition of microtubule assembly by binding to the colchicine-binding site on β -tubulin.^[3] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis.



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Caption: Postulated signaling pathway for tubulin polymerization inhibition.

Experimental Protocols for Biological Evaluation

The following are detailed experimental protocols, adapted from studies on structurally similar compounds, that can be used to evaluate the biological activity of **2-(4-Methoxybenzylamino)pyridine**.^{[3][9]}

This assay determines the concentration of the compound that inhibits cell growth by 50% (GI_{50}).

Materials:

- Human cancer cell lines (e.g., A549, HeLa, MCF-7)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
- Dimethyl sulfoxide (DMSO)
- 96-well plates
- Plate reader

Procedure:

- Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
- Prepare serial dilutions of **2-(4-Methoxybenzylamino)pyridine** in cell culture medium.
- Treat the cells with various concentrations of the compound and incubate for 48-72 hours.
- Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
- Remove the medium and dissolve the formazan crystals in DMSO.
- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
- Calculate the percentage of cell growth inhibition and determine the GI_{50} value.

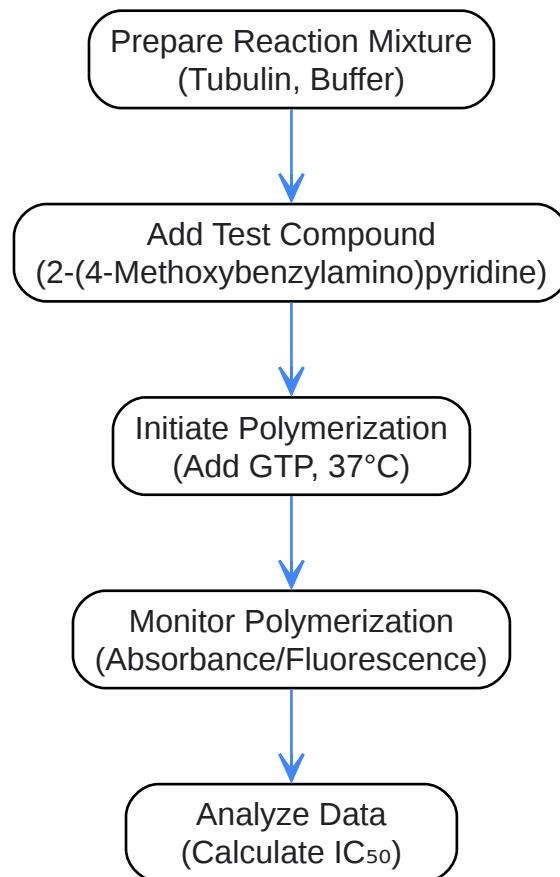
This assay directly measures the effect of the compound on the assembly of tubulin into microtubules.

Materials:

- Purified tubulin (>99% pure)
- Tubulin polymerization buffer
- GTP solution
- Fluorescent reporter dye (optional)
- Spectrophotometer or fluorometer with temperature control

Procedure:

- Prepare a reaction mixture containing tubulin in polymerization buffer.
- Add various concentrations of **2-(4-Methoxybenzylamino)pyridine** or a control compound (e.g., colchicine as an inhibitor, paclitaxel as a stabilizer).
- Initiate polymerization by adding GTP and incubating the mixture at 37°C.
- Monitor the change in absorbance (turbidity) at 340 nm or the fluorescence signal over time.
- Analyze the polymerization curves to determine the extent of inhibition or promotion of tubulin assembly. Calculate the IC₅₀ value for inhibition.



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Caption: Workflow for in vitro tubulin polymerization assay.

Safety and Handling

Detailed toxicological data for **2-(4-Methoxybenzylamino)pyridine** is not available. Standard laboratory safety precautions should be followed when handling this compound. This includes wearing personal protective equipment such as gloves, safety glasses, and a lab coat. The compound should be handled in a well-ventilated area or a fume hood.

Conclusion

2-(4-Methoxybenzylamino)pyridine (CAS 52818-63-0) is a compound with a chemical scaffold that holds significant potential for further investigation, particularly in the field of cancer research. While it is currently known primarily as a pharmaceutical impurity, the biological activities of its close structural analogs strongly suggest that it may function as a potent inhibitor of tubulin polymerization. The experimental protocols detailed in this guide provide a

solid framework for researchers to synthesize, characterize, and evaluate the biological efficacy of this compound. Further studies are warranted to fully elucidate its mechanism of action and potential therapeutic applications.

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